molecular formula C16H14FNO2S B4958323 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide

7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide

Cat. No. B4958323
M. Wt: 303.4 g/mol
InChI Key: KYVPYZBYYHPDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran family. This compound has gained significant interest in recent years due to its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of neurological disorders. The compound has also been shown to modulate the activity of various receptors in the body, such as the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects:
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Neuroprotective effects: The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Anticancer effects: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Anti-inflammatory effects: The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. The compound has been shown to have neuroprotective, anticancer, and anti-inflammatory effects, making it a promising candidate for various research studies. However, one of the limitations of using this compound is its relatively low yield during synthesis. The yield of the reaction is typically around 70-80%, which can limit its availability for large-scale experiments.

Future Directions

There are several future directions for research on 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide. Some of the possible future directions include:
1. Development of more efficient synthesis methods to increase the yield of the reaction.
2. Further studies on the mechanism of action of the compound to better understand its effects on various signaling pathways in the body.
3. Clinical trials to evaluate the safety and efficacy of the compound in treating neurological disorders, cancer, and inflammation.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine the optimal dosage and administration route.
5. Development of analogs of the compound with improved properties, such as higher potency and selectivity for specific receptors.

Synthesis Methods

The synthesis of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide involves several steps. The first step involves the reaction of 7-fluoro-3-methyl-1-benzofuran-2-carbonyl chloride with 5-methyl-2-thiophenemethanamine to form 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the research areas where this compound has been studied include:
1. Neurological Disorders: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Cancer: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have anticancer properties in various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Inflammation: 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.

properties

IUPAC Name

7-fluoro-3-methyl-N-[(5-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c1-9-6-7-11(21-9)8-18-16(19)14-10(2)12-4-3-5-13(17)15(12)20-14/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVPYZBYYHPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=C(C3=C(O2)C(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide

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